molecular formula C11H20O4 B14301109 Methyl 8,8-dimethoxyoct-2-enoate CAS No. 115234-40-7

Methyl 8,8-dimethoxyoct-2-enoate

Cat. No.: B14301109
CAS No.: 115234-40-7
M. Wt: 216.27 g/mol
InChI Key: AVYMYEHDXBZWDS-UHFFFAOYSA-N
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Description

Methyl 8,8-dimethoxyoct-2-enoate: is an organic compound with the molecular formula C11H20O4. It is characterized by the presence of a methoxy group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8,8-dimethoxyoct-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as a ketone or ester, reacts with an alkyl halide in an S_N2 reaction to form the desired product . The reaction typically requires a strong base, such as sodium ethoxide, and is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 8,8-dimethoxyoct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 8,8-dimethoxyoct-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8,8-dimethoxyoct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. The methoxy groups can be metabolized by enzymes, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

    Methyl 8,8-dimethoxyoct-2-enoate (Z-isomer): This isomer has similar properties but differs in the spatial arrangement of atoms.

    Methyl 8,8-dimethoxyoctanoate: Lacks the double bond present in this compound.

    Methyl 8,8-dimethoxydecanoate: Has a longer carbon chain.

Properties

CAS No.

115234-40-7

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

methyl 8,8-dimethoxyoct-2-enoate

InChI

InChI=1S/C11H20O4/c1-13-10(12)8-6-4-5-7-9-11(14-2)15-3/h6,8,11H,4-5,7,9H2,1-3H3

InChI Key

AVYMYEHDXBZWDS-UHFFFAOYSA-N

Canonical SMILES

COC(CCCCC=CC(=O)OC)OC

Origin of Product

United States

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